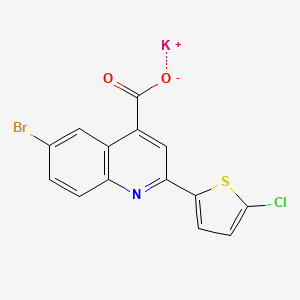
potassium 6-bromo-2-(5-chloro-2-thienyl)-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 6-bromo-2-(5-chloro-2-thienyl)-4-quinolinecarboxylate, also known as KBrQT, is a chemical compound that has been studied for its potential use in scientific research. It is a quinoline derivative that has been synthesized through various methods and has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of potassium 6-bromo-2-(5-chloro-2-thienyl)-4-quinolinecarboxylate involves the inhibition of DNA synthesis and the induction of cell cycle arrest. It has been shown to target specific enzymes involved in DNA synthesis and repair, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
potassium 6-bromo-2-(5-chloro-2-thienyl)-4-quinolinecarboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium 6-bromo-2-(5-chloro-2-thienyl)-4-quinolinecarboxylate has several advantages for use in lab experiments, including its ability to selectively target cancer cells and its low toxicity. However, it also has limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for research on potassium 6-bromo-2-(5-chloro-2-thienyl)-4-quinolinecarboxylate, including the development of more efficient synthesis methods, the identification of additional targets for its anticancer activity, and the investigation of its potential use in combination with other anticancer agents. Additionally, further research is needed to fully understand the biochemical and physiological effects of potassium 6-bromo-2-(5-chloro-2-thienyl)-4-quinolinecarboxylate and its potential for use in other areas of scientific research.
Méthodes De Synthèse
Potassium 6-bromo-2-(5-chloro-2-thienyl)-4-quinolinecarboxylate has been synthesized through various methods, including the reaction of 6-bromo-2-chloroquinoline-4-carboxylic acid with potassium thioacetate and 5-chlorothiophene-2-carboxylic acid. Another method involves the reaction of 6-bromo-2-chloroquinoline-4-carboxylic acid with potassium thiocyanate and 5-chlorothiophene-2-carboxylic acid. The synthesis of potassium 6-bromo-2-(5-chloro-2-thienyl)-4-quinolinecarboxylate involves several steps and requires careful attention to detail.
Applications De Recherche Scientifique
Potassium 6-bromo-2-(5-chloro-2-thienyl)-4-quinolinecarboxylate has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propriétés
IUPAC Name |
potassium;6-bromo-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2S.K/c15-7-1-2-10-8(5-7)9(14(18)19)6-11(17-10)12-3-4-13(16)20-12;/h1-6H,(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCJCTMWIPYMTO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrClKNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyanophenyl)-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5028411.png)
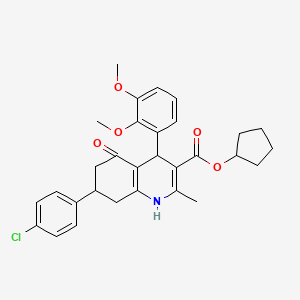

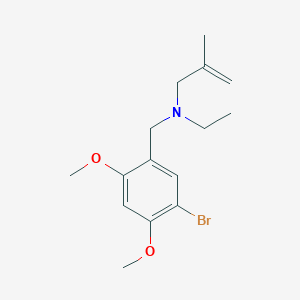
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B5028433.png)
![N-[3-(benzoylamino)phenyl]-4-butoxybenzamide](/img/structure/B5028437.png)
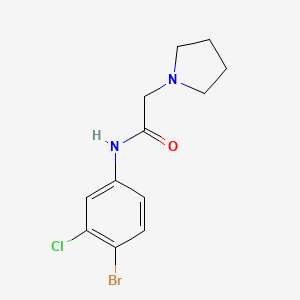
![N-[3-(4-iodophenoxy)propyl]-1-butanamine](/img/structure/B5028449.png)
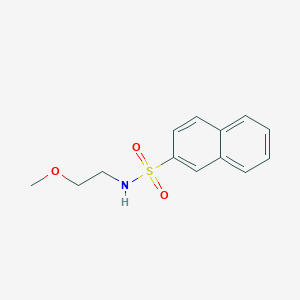
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028458.png)
![4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine](/img/structure/B5028460.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5028470.png)

![ethyl 5-(acetyloxy)-2-({[amino(imino)methyl]thio}methyl)-6-bromo-1-(4-bromophenyl)-1H-indole-3-carboxylate hydrobromide](/img/structure/B5028484.png)